molecular formula C26H39N7O9 B14221902 L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- CAS No. 574750-10-0

L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl-

Cat. No.: B14221902
CAS No.: 574750-10-0
M. Wt: 593.6 g/mol
InChI Key: QICWCZFXMAFXSA-VMXHOPILSA-N
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Description

L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- is a peptide compound composed of the amino acids L-asparagine, L-serine, L-asparagine, L-phenylalanine, and L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-asparagine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-asparagine, L-phenylalanine, and L-leucine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Oxidation of specific amino acid residues, such as the phenylalanine residue.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

    Substitution: Substitution reactions involving the side chains of the amino acids.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the specific substitution reaction.

Major Products

The major products of these reactions are the individual amino acids or modified peptides, depending on the reaction conditions and reagents used.

Scientific Research Applications

L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, it may inhibit the synthesis of proteins essential for cancer cell survival by depleting the amino acid L-asparagine . This leads to the inhibition of protein biosynthesis and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Unlike L-asparaginase, which is an enzyme, this peptide functions as a substrate or inhibitor in various biochemical pathways.

Properties

CAS No.

574750-10-0

Molecular Formula

C26H39N7O9

Molecular Weight

593.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H39N7O9/c1-13(2)8-16(23(38)33-19(26(41)42)11-21(29)36)31-24(39)17(9-14-6-4-3-5-7-14)32-25(40)18(10-20(28)35)30-22(37)15(27)12-34/h3-7,13,15-19,34H,8-12,27H2,1-2H3,(H2,28,35)(H2,29,36)(H,30,37)(H,31,39)(H,32,40)(H,33,38)(H,41,42)/t15-,16-,17-,18-,19-/m0/s1

InChI Key

QICWCZFXMAFXSA-VMXHOPILSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Origin of Product

United States

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